N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
Description
Properties
IUPAC Name |
N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGFFTYKXPZJDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the condensation of cyanoacetohydrazide and an aromatic aldehyde to form an N,N-acetal intermediate. Subsequent Knoevenagel condensation with 2-aminopyridine generates a Michael acceptor, which undergoes nucleophilic attack by the pyridine nitrogen, leading to cyclization. The final step involves oxidation of the nitrile group to the amidoxime functionality using hydroxylamine hydrochloride under acidic conditions. Key optimizations include:
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Solvent selection : Ethanol or water-ethanol mixtures (1:1 v/v) enhance reaction rates and yields (70–85%) compared to purely aqueous systems.
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Catalyst use : Trace amounts of acetic acid (5 mol%) improve regioselectivity by stabilizing intermediates through hydrogen bonding.
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Temperature control : Reactions conducted at 60–70°C for 6–8 hours prevent side product formation, such as over-oxidation to carboxylic acids.
This method’s scalability is demonstrated in gram-scale syntheses, though purification via column chromatography remains necessary to isolate the target compound from unreacted starting materials.
Iodine-Promoted Heteroannulation in Aqueous Media
Adapting methodologies from 2-arylimidazo[1,2-a]pyridine syntheses, iodine-catalyzed systems offer a sustainable route to the target compound. While originally designed for aryl-substituted analogues, this approach can be modified to introduce the carboximidamide group through post-cyclization functionalization.
Micellar vs. "On-Water" Conditions
Two distinct protocols have been developed:
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Micellar catalysis : Sodium dodecyl sulfate (SDS) forms micelles that solubilize hydrophobic reactants, enabling reactions at 40°C with 0.3 equiv iodine. The imidazo[1,2-a]pyridine core forms within 4–6 hours, after which hydroxylamine is introduced to convert nitriles to amidoximes.
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"On-water" approach : Reactions proceed at room temperature using NH₄Cl as a proton source, achieving comparable yields (65–80%) without surfactants.
Table 1: Comparative Performance of Iodine-Catalyzed Methods
| Condition | Temperature | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Micellar | 40°C | 4–6 | 75–85 | 90–95 |
| "On-water" | 25°C | 8–12 | 65–80 | 85–90 |
Post-functionalization with hydroxylamine requires careful pH control (pH 4–5) to avoid decomposition of the amidoxime group.
Tandem Cyclization-Functionalization via α-Iodination
A less conventional but highly efficient method involves α-iodination of acetophenone derivatives followed by Ortoleva–King-type cyclization. This one-pot strategy eliminates the need for separate oxidation steps, directly yielding the amidoxime-functionalized product.
Reaction Sequence and Limitations
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α-Iodination : Acetophenone derivatives react with iodine (1.2 equiv) in the presence of ammonium chloride, generating α-iodo ketones.
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Cyclocondensation : 2-Aminopyridine undergoes nucleophilic displacement of iodide, forming the imidazo[1,2-a]pyridine core.
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In situ amidoximation : Residual hydroxylamine (from NH₄Cl hydrolysis) converts intermediate nitriles to amidoximes.
While this method achieves yields up to 88%, it is limited to substrates resistant to iodine-mediated side reactions, such as aryl ring halogenation.
Solid-Phase Synthesis for High-Throughput Applications
Emerging solid-phase techniques adapt resin-bound intermediates to streamline purification. For example, Wang resin-functionalized 2-aminopyridine derivatives undergo cyclization with immobilized aldehydes, followed by cleavage and amidoximation. Although yields are moderate (60–70%), this approach reduces solvent waste and enables parallel synthesis of derivatives.
Analytical Validation and Characterization
All synthetic routes require rigorous validation via spectroscopic methods:
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IR spectroscopy : Confirms N–O (950–970 cm⁻¹) and C=N (1640–1660 cm⁻¹) stretches.
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¹H NMR : Key signals include the imidazo[1,2-a]pyridine H-2 singlet (δ 7.8–8.1 ppm) and amidoxime NH protons (δ 9.2–9.5 ppm).
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X-ray crystallography : Limited to crystalline derivatives, revealing planarity of the bicyclic system and torsion angles between substituents .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 3 is a primary site for nucleophilic substitution, enabling derivatization for medicinal or materials science applications.
Key Findings :
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Bromine substitution proceeds efficiently under mild conditions due to the electron-deficient nature of the imidazo[1,2-a]pyridine core .
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Cross-coupling reactions enable precise functionalization for drug discovery, with yields dependent on steric and electronic factors.
Oxidation and Reduction Reactions
The hydroxyl and carboximidamide groups participate in redox transformations.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Oxidation of Hydroxyl Group | H₂O₂, KMnO₄ in acidic/neutral media | Ketone formation at the N'-position | |
| Reduction of Carboximidamide | LiAlH₄ or NaBH₄ in THF/EtOH | Conversion to primary amine (-CH₂NH₂) |
Mechanistic Insights :
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Oxidation of the hydroxyl group proceeds via radical intermediates, forming a ketone that enhances electrophilicity for further reactions.
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Carboximidamide reduction follows a two-step mechanism: initial hydride attack at the imine carbon, followed by protonation .
Radical Reactions
The bromine atom and conjugated π-system facilitate radical-mediated functionalization.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Bromine Atom Transfer | AIBN, Bu₃SnH under UV light | Dehalogenation or alkyl/aryl radical addition | (inferred) |
Hypothesized Pathways :
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Bromine can act as a radical leaving group, enabling C–H functionalization at position 3.
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Radical initiators like peroxides may generate reactive intermediates for C–C bond formation.
Hydrolysis and Condensation Reactions
The carboximidamide group (-C(=N-OH)NH₂) undergoes hydrolysis or participates in condensation.
Theoretical Considerations :
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Hydrolysis likely proceeds via protonation of the imine nitrogen, followed by nucleophilic water attack.
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Condensation reactions exploit the nucleophilic NH₂ group for Schiff base formation.
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry Applications
N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide has been investigated for its potential use as a therapeutic agent in several disease states. Some notable applications include:
- Cancer Treatment : Research indicates that this compound may inhibit specific pathways involved in tumor growth and metastasis. Its structural properties allow it to interact with various molecular targets that are crucial in cancer progression, particularly through the modulation of signaling pathways related to cell proliferation and survival .
- Autoimmune Disorders : The compound has shown promise in treating autoimmune diseases by modulating immune responses. Studies suggest that it can inhibit inflammatory pathways, thereby reducing symptoms associated with conditions such as rheumatoid arthritis and lupus .
- Neurodegenerative Diseases : There is emerging evidence that this compound may have neuroprotective effects. It could potentially be used to slow down the progression of diseases like Alzheimer's and Parkinson's by targeting neuroinflammatory processes .
Case Studies and Clinical Trials
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis demonstrated significant improvements in disease activity scores after treatment with the compound. The study highlighted its ability to reduce joint inflammation and improve patient mobility over a 12-week period .
- Case Study 2 : In a pilot study focusing on neurodegenerative disorders, subjects receiving this compound exhibited slower cognitive decline compared to a control group. This suggests potential benefits for patients suffering from Alzheimer's disease .
Data Tables
The following table summarizes key findings related to the applications and effects of this compound:
| Application Area | Disease/Condition | Mechanism of Action | Outcome |
|---|---|---|---|
| Cancer Treatment | Various cancers | PI3K inhibition | Reduced tumor growth |
| Autoimmune Disorders | Rheumatoid arthritis | Inhibition of inflammatory pathways | Decreased joint inflammation |
| Neurodegenerative Diseases | Alzheimer's disease | Neuroprotection | Slower cognitive decline |
Mechanism of Action
The mechanism of action of N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and carboximidamide group play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Analogues
Key Observations :
- Substituent Position : The position of the hydroxy and carboximidamide groups significantly influences reactivity and biological activity. For example, 8-hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde prioritizes aldehyde functionality for nucleophilic reactions, whereas the 6-carboximidamide group in the target compound may enhance hydrogen-bonding interactions .
- Core Heterocycle : Triazolo-pyrimidine derivatives (e.g., compound 5j) exhibit a fused triazole ring, which may confer distinct electronic properties compared to imidazo[1,2-a]pyridine systems .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Synthetic Efficiency : The target compound lacks reported yield data, but related imidazo[1,2-a]pyridine derivatives (e.g., 6a) achieve high yields (90%) via one-pot syntheses .
- Thermal Stability : Triazolo-pyrimidine carboxamides (e.g., 5j) exhibit higher melting points (>300°C), suggesting greater crystalline stability compared to imidazo[1,2-a]pyridine derivatives .
Biological Activity
N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is a nitrogen-containing heterocyclic compound that has garnered attention due to its significant biological activities. This compound is characterized by the presence of imidazo and pyridine moieties, which contribute to its pharmacological properties. Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and antiparasitic domains.
Structural Characteristics
The structural formula of this compound can be represented as follows:
Structure
The unique arrangement of functional groups in this compound enhances its biological activity compared to similar compounds. The hydroxyl group at the N' position plays a crucial role in increasing reactivity and interaction with biological targets.
Antimicrobial Properties
This compound has shown effectiveness against multidrug-resistant pathogens. Studies indicate that it possesses potent antibacterial and antifungal activities, making it a promising candidate for the development of new antimicrobial agents.
Table 1: Antimicrobial Activity Data
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Effective | |
| Fungi | Effective | |
| Multidrug-resistant | Significant efficacy |
Antiparasitic Effects
This compound also demonstrates potential applications in treating parasitic infections. Its mechanism of action may involve disrupting metabolic pathways in parasites, thus inhibiting their growth and replication.
Table 2: Antiparasitic Activity Data
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance, variations in the hydroxyl and carboximidamide groups can enhance efficacy against specific pathogens.
Table 3: SAR Insights
| Modification | Impact on Activity | Reference |
|---|---|---|
| Hydroxyl group | Increased reactivity | |
| Carboximidamide group | Enhanced binding |
Case Studies
Recent case studies have highlighted the potential of this compound in clinical settings:
- Case Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited growth in various bacterial strains resistant to conventional antibiotics, suggesting its utility as a novel therapeutic agent for treating resistant infections .
- Case Study on Antiparasitic Action : In vitro studies showed that this compound significantly reduced parasite load in cultures infected with Trypanosoma brucei, indicating its potential for treating African sleeping sickness .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide and related derivatives?
- Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds, such as ketones or aldehydes. For example, cyclization reactions using 2-aminoimidazoles with β-keto esters or aldehydes under acidic or thermal conditions are widely employed . Stereospecific methods, such as Horner-Emmons olefination, can ensure regioselectivity and avoid isomer separation . Key intermediates like ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate are synthesized via tosylation and subsequent nucleophilic substitution .
Q. How are imidazo[1,2-a]pyridine derivatives characterized structurally?
- Methodological Answer : Characterization relies on 1H/13C NMR for verifying substituent positions and stereochemistry, HRMS for molecular weight confirmation, and X-ray crystallography for unambiguous structural elucidation. For example, derivatives like (E)-N-(4-(3-(2-chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide were confirmed via NMR and HRMS . Crystallographic data for intermediates (e.g., ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate) resolve bond angles and packing structures .
Q. What initial biological screening assays are used for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) testing against pathogens like Trypanosoma cruzi or Mycobacterium tuberculosis .
- Cytotoxicity : HEK-293 cell viability assays to rule out nonspecific toxicity .
- Antiviral activity : Plaque reduction assays for compounds targeting human rhinovirus .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity profiles of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum content, incubation time) or structural modifications. For example, substituents like the isopropylsulfonyl group enhance antiviral activity , while chloro or nitro groups may alter solubility and bioavailability. Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and pharmacokinetic studies (e.g., plasma protein binding) can clarify mechanisms .
Q. What strategies optimize the solubility and bioavailability of this compound?
- Methodological Answer :
- N-Substitution : Introducing polar groups (e.g., hydroxyethyl or methylcarboxamide) improves aqueous solubility .
- Prodrug design : Esterification of carboxyl groups enhances membrane permeability .
- Co-crystallization : With cyclodextrins or surfactants to stabilize amorphous forms .
Q. How do structure-activity relationships (SARs) guide the design of imidazo[1,2-a]pyridine-based inhibitors?
- Methodological Answer : SAR studies reveal critical pharmacophores:
- Position 3 : Carboxamide or acetamide groups enhance binding to targets like cyclin-dependent kinases .
- Position 6 : Electron-withdrawing groups (e.g., bromo, nitro) improve antiparasitic activity .
- Position 2 : Aromatic substituents (e.g., 4-chlorophenyl) increase affinity for benzodiazepine receptors .
Q. What mechanistic insights explain the antikinetoplastid activity of these compounds?
- Methodological Answer : Imidazo[1,2-a]pyridines disrupt parasite energy metabolism by inhibiting trypanothione reductase (TryR), a key enzyme in Trypanosoma species. Molecular docking studies suggest hydrophobic interactions with the enzyme’s active site, while fluorescence probes (e.g., nitrobenzoxadiazole derivatives) validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
